molecular formula C13H14N4O2S B294321 3-Ethyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Ethyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294321
M. Wt: 290.34 g/mol
InChI Key: FABRYQQYZPQSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for learning and memory.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in cells. It also has the ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Ethyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of therapeutic applications. It has been found to exhibit activity against various diseases, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research of 3-Ethyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its neuroprotective potential and its ability to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its anticancer potential by identifying its specific targets and mechanisms of action. Additionally, its potential as an antimicrobial and antifungal agent can be further explored for the development of new antibiotics.

Synthesis Methods

The synthesis of 3-Ethyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxybenzyl alcohol with 2-amino-5-ethyl-1,3,4-thiadiazole in the presence of triethyl orthoformate and p-toluenesulfonic acid. The resulting intermediate is further reacted with 1,2,4-triazole-3-thiol to yield the final product.

Scientific Research Applications

3-Ethyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, antimicrobial, antifungal, and anti-inflammatory activities. Studies have also shown that this compound has potential as a neuroprotective agent and can be used in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

3-ethyl-6-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H14N4O2S/c1-3-11-14-15-13-17(11)16-12(20-13)8-19-10-6-4-9(18-2)5-7-10/h4-7H,3,8H2,1-2H3

InChI Key

FABRYQQYZPQSHX-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)OC

Canonical SMILES

CCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)OC

Origin of Product

United States

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